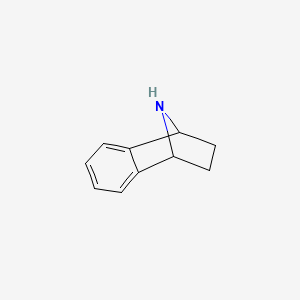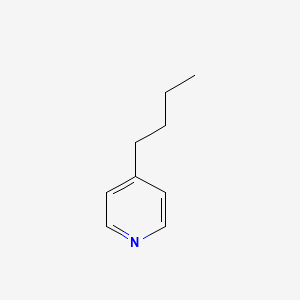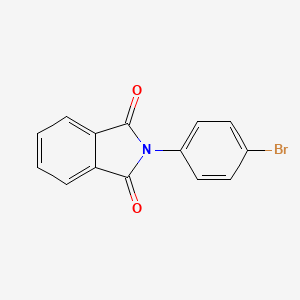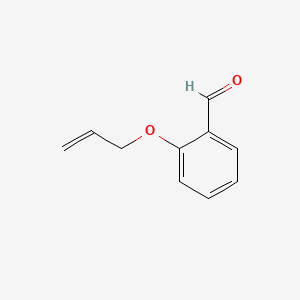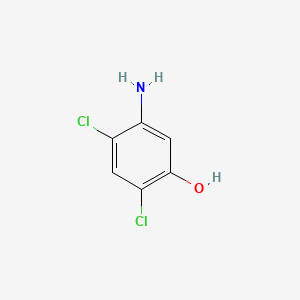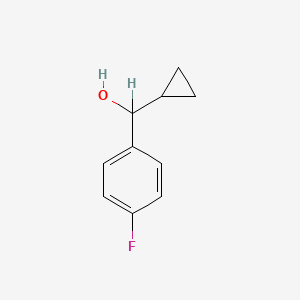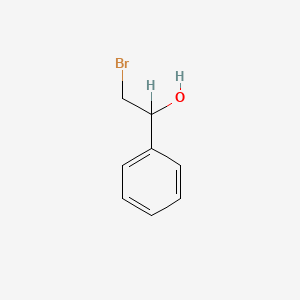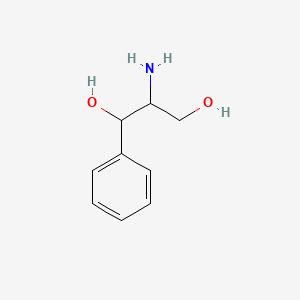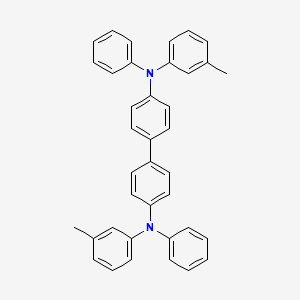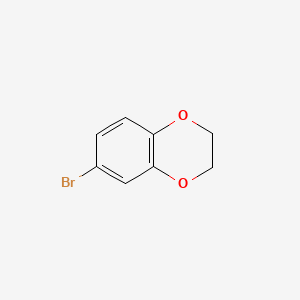
2-(3,4-二氢异喹啉-2(1H)-基)乙醇
描述
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol involves multifaceted chemical strategies. For example, the synthesis of dihydroquinazolin-4(1H)-one derivatives, which are structurally related, can be achieved via a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol (Niknam, Jafarpour, & Niknam, 2011). Similarly, methods have been developed for the one-step synthesis of substituted dihydro- and tetrahydroisoquinolines, showcasing the versatility of propargylic alcohols in intramolecular reactions facilitated by metal catalysts (Huang, Shen, Wang, & Zhou, 2008).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their chemical behavior and interaction. While specific analyses of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol are not provided, related research indicates the importance of the dihydroisoquinoline scaffold in facilitating various chemical transformations, contributing to the understanding of its molecular interactions and reactivity patterns.
Chemical Reactions and Properties
Isoquinoline derivatives engage in a range of chemical reactions. For example, they can undergo oxidative coupling or react through intramolecular Friedel-Crafts reactions, as demonstrated in the synthesis of various complex structures (Chauhan, Ravi, Kant, & Yadav, 2017). These reactions underscore the reactivity of the isoquinoline nucleus and its utility in organic synthesis.
科学研究应用
-
Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones
- Application Summary : This research focuses on the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst . These compounds have a wide range of applications such as antitumor, antioxidant, anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs .
- Methods of Application : The synthesis involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions .
- Results : The methodology resulted in good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
- Application Summary : This research describes the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . These compounds are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
- Methods of Application : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results : The methodology resulted in the successful synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
-
Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst
- Application Summary : This research focuses on the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst . These compounds have a wide range of applications such as antitumor, antioxidant, anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs .
- Methods of Application : The synthesis involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions .
- Results : The methodology resulted in good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .
-
2,3-Dihydroquinazolin-4 (1H)-one as a privileged scaffold in drug design
- Application Summary : 2,3-Dihydroquinazolin-4-one (DHQ) is a core structural component in various biologically active compounds . It has been used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
- Methods of Application : Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives .
- Results : The methodologies have resulted in the successful synthesis of diverse DHQ derivatives .
-
Synthesis of functionalised 2,3-dihydroquinazolin-4(1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives
- Application Summary : This study describes the diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinazolin-4(1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives .
- Methods of Application : The synthesis involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .
- Results : The methodology resulted in the successful synthesis of functionalised 2,3-dihydroquinazolin-4(1H)-ones .
- Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst
- Application Summary : This research focuses on the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones using a heterogeneous Lewis acid catalyst . These compounds have a wide range of applications such as antitumor, antioxidant, anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs .
- Methods of Application : The synthesis involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions .
- Results : The methodology resulted in good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .
未来方向
The future directions for “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” and its derivatives could involve further exploration of their biological activities . The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans could be a potential area of research .
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXAYDWKJAYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289097 | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
CAS RN |
88014-15-7 | |
| Record name | 88014-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

